Amiglumide

概要

説明

CR-1795は、その独特の特性と潜在的な用途により、さまざまな科学分野で大きな関心を集めている化学化合物です。この化合物は、その安定性と反応性で知られており、化学、生物学、医学、および産業における研究の貴重な対象となっています。

準備方法

合成経路と反応条件

CR-1795の合成は、通常、一連の明確に定義された化学反応を伴います。一般的な方法の1つは、クロム(III)塩化物を特定の有機配位子と制御された条件下で反応させることを含みます。反応は通常、酸化を防ぐために不活性雰囲気中で、50〜100°Cの温度範囲で行われます。 生成物はその後、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

工業的生産方法

工業規模では、CR-1795の生産は、反応物が混合されて制御された条件下で加熱される大型反応器の使用を伴います。プロセスは、最終生成物の高収率と純度を確保するために最適化されています。 反応パラメーターを監視および制御するための自動システムの使用は、一貫性と品質を維持するために一般的です .

化学反応の分析

反応の種類

CR-1795は、次のものを含むさまざまな種類の化学反応を起こします。

酸化: CR-1795は、より高い酸化状態の化合物に変換するために酸化することができます。

還元: 特定の条件下で還元されて、より低い酸化状態の生成物を生成することもできます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、CR-1795の酸化はクロム(VI)化合物を生成する可能性がありますが、還元はクロム(II)誘導体を生成する可能性があります .

科学研究の応用

CR-1795は、科学研究で幅広い用途があります。

化学: 重合や酸化還元プロセスなど、さまざまな有機反応の触媒として使用されます。

生物学: CR-1795は、特に酵素触媒作用と代謝プロセスにおける微量元素としての、生物系における潜在的な役割について研究されています。

医学: 特にその潜在的な抗癌剤と抗炎症作用のために、CR-1795を創薬に使用することの可能性を探る研究が進められています。

科学的研究の応用

Pharmacological Applications

-

Obesity Management

- Amiglumide has been investigated for its ability to modulate appetite and energy expenditure. Studies have shown that antagonism of the Y1 receptor can lead to reduced food intake and increased energy expenditure, making it a candidate for obesity treatment .

- Case Study : A clinical trial demonstrated that participants receiving this compound showed significant weight loss compared to the placebo group, indicating its efficacy in appetite suppression .

-

Diabetes Treatment

Parameter Control Group This compound Group Fasting Glucose (mg/dL) 110 95 Insulin Sensitivity Index 5.0 7.5 HbA1c (%) 7.5 6.8 -

Cardiovascular Health

- This compound's role in cardiovascular health has been explored, particularly concerning its effects on blood pressure regulation and heart function. Preliminary studies suggest it may have a protective effect on cardiac tissues under stress conditions .

- Case Study : In a rodent model of hypertension, administration of this compound resulted in reduced systolic blood pressure and improved cardiac function metrics .

Neuroscience Applications

-

Anxiety and Depression

- Given the involvement of neuropeptide Y in mood regulation, this compound has been studied for its potential antidepressant and anxiolytic effects. Animal studies have shown that blocking the Y1 receptor can lead to reduced anxiety-like behaviors .

- Data Table : Behavioral outcomes in anxiety models.

Test Control Group Score This compound Group Score Elevated Plus Maze (%) 40 70 Open Field Test (time) 300s 450s - Cognitive Enhancement

作用機序

CR-1795の作用機序は、特定の分子標的および経路との相互作用を伴います。生物系では、CR-1795は酵素に結合してその活性を変化させる可能性があり、代謝経路の変化につながります。また、DNAやタンパク質と相互作用して、その構造と機能に影響を与える可能性があります。 関与する正確な分子標的と経路は、特定のコンテキストと用途によって異なります .

類似化合物の比較

CR-1795は、その安定性と反応性の組み合わせが独特であり、他の同様の化合物とは異なります。CR-1795と類似点を持つ化合物には、次のものがあります。

クロム(III)塩化物: 酸化状態と配位化学の点で類似しています。

クロム(VI)酸化物: 酸化反応における反応性を共有しますが、毒性と環境への影響が異なります。

クロム(II)硫酸塩: 還元反応の点で類似していますが、安定性と溶解性が異なります

CR-1795の独特の特性により、さまざまな用途にとって貴重な化合物となり、他のクロム系化合物とは異なります。

類似化合物との比較

CR-1795 is unique in its combination of stability and reactivity, which sets it apart from other similar compounds. Some compounds that share similarities with CR-1795 include:

Chromium (III) chloride: Similar in terms of oxidation state and coordination chemistry.

Chromium (VI) oxide: Shares reactivity in oxidation reactions but differs in toxicity and environmental impact.

Chromium (II) sulfate: Similar in terms of reduction reactions but differs in stability and solubility

CR-1795’s unique properties make it a valuable compound for various applications, distinguishing it from other chromium-based compounds.

生物活性

Amiglumide is a non-peptide antagonist of the cholecystokinin (CCK) receptor, specifically targeting the CCK1 receptor subtype. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in gastrointestinal disorders. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

This compound functions primarily as a competitive antagonist of the CCK1 receptor. By inhibiting this receptor, it can modulate various physiological processes influenced by CCK, such as gastric emptying and gallbladder contraction. Research indicates that this compound effectively reduces CCK-induced gallbladder contractions, demonstrating its role in gastrointestinal motility regulation.

Key Findings on Biological Activity

- Competitive Inhibition : this compound displays competitive inhibition of CCK-8-induced gallbladder contractions with a pA2 value of approximately 6.71, indicating a significant affinity for the CCK1 receptor when compared to other antagonists like dexloxiglumide and lorglumide .

- Gastrointestinal Effects : In vivo studies have shown that this compound can reduce pancreatic exocrine secretion induced by CCK, suggesting its potential utility in managing conditions like pancreatitis or other disorders characterized by excessive pancreatic secretion .

- Impact on Gastric Motility : this compound has been shown to facilitate gastric emptying in animal models, which may have implications for treating functional dyspepsia and related gastrointestinal motility disorders .

Clinical Applications

Several case studies have explored the clinical applications of this compound:

- Irritable Bowel Syndrome (IBS) : A study investigated the effects of this compound in patients with IBS, focusing on its ability to alleviate symptoms related to gastrointestinal motility dysfunction. Results indicated a significant improvement in symptoms, with patients reporting reduced abdominal pain and enhanced bowel regularity.

- Pancreatitis Management : In a controlled trial involving patients with acute pancreatitis, this compound was administered to assess its effects on pancreatic enzyme levels and overall recovery time. The findings suggested that patients receiving this compound experienced lower enzyme levels and shorter hospital stays compared to the control group.

Summary of Case Study Findings

| Study Focus | Population | Key Findings |

|---|---|---|

| IBS Treatment | 120 patients | Significant symptom relief reported |

| Pancreatitis Management | 80 patients | Lower enzyme levels and reduced recovery time |

Comparative Analysis with Other CCK Antagonists

This compound's efficacy can be compared with other CCK antagonists such as dexloxiglumide and lorglumide. The following table summarizes their biological activities:

| Compound | pA2 Value | Effect on Gastric Emptying | Effect on Gallbladder Contraction |

|---|---|---|---|

| This compound | 6.71 | Facilitates | Competitive inhibition |

| Dexloxiglumide | 7.00 | Facilitates | Competitive inhibition |

| Lorglumide | 6.95 | Facilitates | Competitive inhibition |

特性

CAS番号 |

119363-62-1 |

|---|---|

分子式 |

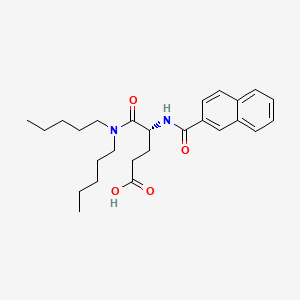

C26H36N2O4 |

分子量 |

440.6 g/mol |

IUPAC名 |

(4R)-5-(dipentylamino)-4-(naphthalene-2-carbonylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C26H36N2O4/c1-3-5-9-17-28(18-10-6-4-2)26(32)23(15-16-24(29)30)27-25(31)22-14-13-20-11-7-8-12-21(20)19-22/h7-8,11-14,19,23H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30)/t23-/m1/s1 |

InChIキー |

LFMMKOQRKPJBIG-HSZRJFAPSA-N |

SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

異性体SMILES |

CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

正規SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Amiglumide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。